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2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethylamine moiety and a phenylethanol backbone. This compound belongs to the class of amino alcohols, which are significant in various chemical and pharmaceutical applications due to their ability to act as chiral intermediates and their diverse biological activities.
The molecular formula for 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol is , and it has a molecular weight of approximately 201.28 g/mol. The compound features both an amine and a hydroxyl functional group, making it versatile in
Research indicates that compounds similar to 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol exhibit various biological activities, including:
The specific biological activities of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol require more detailed investigation to establish its efficacy and safety in therapeutic contexts.
The synthesis of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol can be achieved through several methods:
Due to its structural features and biological activity, 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol has potential applications in:
Its unique properties make it valuable in both academic research and industrial applications.
Interaction studies involving 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol are crucial for understanding its mechanism of action and potential side effects. Preliminary studies should focus on:
Such studies will contribute significantly to evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-cyclopropyl-1-phenylethanol | Cyclopropane ring | Potentially different biological activity profiles |
| (S)-2-Amino-1-phenylethanol | Lacks cyclopropane | Well-studied for antidepressant effects |
| (R)-(-)-2-Amino-1-phenyethanol | Chiral center | Important in enantiomeric studies |
These compounds differ mainly in their substituents and stereochemistry, which significantly influence their biological activity and applications. The presence of the cyclopropane ring in 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol may confer unique properties that distinguish it from its analogs.
The synthesis of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol through multi-step organic routes represents a complex challenge in synthetic organic chemistry, requiring careful selection of starting materials and strategic bond-forming reactions [1]. The phenylethanolamine framework serves as a crucial structural foundation for constructing this target molecule, offering multiple synthetic entry points for introducing the cyclopropylethyl substituent [2].
The most established approach involves the regioselective ring-opening of styrene oxide derivatives with cyclopropylethylamine nucleophiles [1]. This methodology employs sodium hexamethyldisilazane as a key reagent in tetrahydrofuran solvent systems at controlled temperatures ranging from 0 to 25 degrees Celsius [1]. The reaction proceeds through a two-stage mechanism wherein styrene oxide undergoes nucleophilic attack followed by aqueous workup to yield the desired amino-alcohol product [1].
Representative experimental procedures demonstrate that 2-phenyloxirane (1 gram, 8.31 millimoles) in anhydrous tetrahydrofuran reacts with sodium bis(trimethylsilyl)amide (1 molar solution in tetrahydrofuran, 29.08 milliliters, 29.08 millimoles, 3.0 equivalents) at 0-5 degrees Celsius [1]. The resultant mixture requires warming to 25 degrees Celsius and stirring for 20 hours until completion, as monitored by thin-layer chromatography [1]. Subsequent quenching with water (2.5 milliliters) and continued stirring for 5 hours enables the formation of the target amino-alcohol with yields typically ranging from 70 to 85 percent [1].
Advanced biocatalytic approaches have emerged as highly efficient alternatives for synthesizing phenylethanolamine derivatives with exceptional stereochemical control [3] [4]. The enzymatic pathway begins with L-phenylalanine conversion through a four-step sequential cascade involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis [3] [4]. This methodology achieves remarkable yields, with L-phenylalanine (507 milligrams) converting to (R)-1-phenyl-1,2-diol in 75 percent overall isolated yield and greater than 99 percent enantiomeric excess [3] [4].
The enzymatic process utilizes tyrosine ammonia lyase from Rhodobacter sphaeroides for the initial deamination step, operating in potassium phosphate buffer at pH 9 and 30 degrees Celsius for 24 hours [3] [4]. Subsequent enzymatic transformations employ styrene monooxygenase and epoxide hydrolase enzymes with nicotinamide adenine dinucleotide cofactor and flavin adenine dinucleotide supplementation [3] [4]. The final amino-alcohol formation involves alcohol dehydrogenase and transaminase enzymes, achieving yields up to 92 percent with enantiomeric excess values exceeding 99.9 percent [3] [4].
Classical reductive amination approaches provide alternative synthetic routes through the condensation of phenylacetone derivatives with cyclopropylethylamine precursors [5]. These methodologies typically employ sodium cyanoborohydride as the reducing agent under mild reaction conditions [5]. The process generates racemic mixtures requiring subsequent optical resolution for enantiomerically pure products [5].
Recent developments in asymmetric reductive amination have introduced chiral catalysts capable of controlling stereochemical outcomes during the key carbon-nitrogen bond formation step [6]. Enzymatic asymmetric reductive amination utilizing enantiocomplementary imine reductases has demonstrated exceptional selectivity for α-hydroxymethyl ketone substrates [6]. This approach enables the direct synthesis of enantiomerically pure amino-alcohols from simple aldehyde and amine starting materials [6].
Catalytic methodologies for amino-alcohol synthesis have revolutionized the construction of these pharmaceutically important structural motifs through atom-economical and environmentally sustainable processes [16] [17] [18]. These approaches enable direct formation of carbon-nitrogen and carbon-oxygen bonds while minimizing waste generation and reaction complexity [16] [17] [18].
This catalytic protocol achieves highly selective synthesis of 1,2-amino alcohols through direct reductive hydrolysis of N-formyl-protected α-amino nitriles without generating stoichiometric amounts of undesired metal waste [17]. The reaction scope extends to cyanoketone substrates under similar conditions, providing access to hydroxymethyl alcohol derivatives [17]. Typical yields range from 85 to 95 percent with excellent selectivity for the desired amino-alcohol products [17].
Iron-based catalytic systems have emerged as cost-effective alternatives for amino-alcohol synthesis through formal anti-Markovnikov hydroamination processes [19]. The catalytic system utilizes pincer iron-phosphorus-nitrogen-phosphorus complexes (1-4 mole percent) in combination with weak bases and nonpolar solvents [19]. This methodology enables the direct conversion of allylic alcohols to γ-amino and γ-amido alcohols through a hydrogen-borrowing mechanism [19].
The proposed mechanism involves initial dehydrogenation of the allylic alcohol by the iron-phosphorus-nitrogen-phosphorus complex to generate an α,β-unsaturated carbonyl compound and an iron hydride species [19]. Subsequent Michael addition of the amine to the carbonyl followed by reduction of the resulting amino-carbonyl adduct with the iron hydride formally leads to the anti-Markovnikov amino-alcohol product [19]. The methodology demonstrates broad substrate scope and excellent chemoselectivity under mild reaction conditions [19].
Photocatalytic methodologies have introduced novel approaches for amino-alcohol synthesis through α-carbon-hydrogen aminoalkylation of readily available alcohols [18]. The dual catalytic system combines an acridinium photoredox catalyst with a cationic hydrogen-atom transfer catalyst based on 1,4-diazabicyclo[2.2.2]octane [18]. This system enables efficient and site-selective hydrogen-atom transfer from the α-carbon-hydrogen bonds of unprotected primary and secondary alcohols [18].
The photocatalytic process operates under mild conditions using visible light irradiation at room temperature [18]. Subsequent radical addition to chiral N-sulfinyl α-iminoester acceptors affords various 1,2-amino alcohols, including enantiomerically enriched products [18]. The methodology demonstrates high atom and step economy while avoiding the need for harsh reaction conditions or toxic reagents [18].
Biocatalytic approaches utilizing enzymatic cascades have achieved remarkable success in amino-alcohol synthesis with exceptional stereochemical control [20] [21]. The methodology combines diastereoselective carbon-hydrogen oxidation catalyzed by α-ketoglutarate-dependent dioxygenases with carboxylic acid cleavage by pyridoxal-phosphate decarboxylases [20] [21]. This approach enables the synthesis of chiral β- and γ-amino alcohols from readily available amino acid starting materials [20] [21].
The enzymatic cascade begins with regio- and diastereoselective oxidation of unactivated carbon-hydrogen bonds in amino acid side chains [20] [21]. The dioxygenase-catalyzed oxidation introduces hydroxy-substituted stereogenic centers with total diastereoselectivity [20] [21]. The final decarboxylative step selectively affects the α-carbon of the amino acid while preserving the hydroxy-substituted stereogenic center in the β or γ position [20] [21].
Representative protocols demonstrate the conversion of L-lysine to amino alcohols in 48 hours with yields ranging from 93 to 95 percent [20] [21]. The methodology has been successfully applied to the semi-preparative synthesis of four distinct amino alcohol products with excellent optical purity [20] [21]. Purification through solid-phase extraction provides the target amino alcohols with minimal processing requirements [20] [21].
| Catalytic Method | Catalyst System | Typical Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Ruthenium Deaminative Hydrogenation | RuHCl(CO)(PPh₃)₃ | 85-95 | High selectivity | 55 bar H₂, dioxane/water |
| Iron Hydroamination | Fe-PNP complex | 70-85 | Anti-Markovnikov selective | Elevated temperature, weak base |
| Photocatalytic Aminoalkylation | Acridinium/DABCO | 60-80 | Enantiomerically enriched | Room temperature, visible light |
| Enzymatic Cascade | Dioxygenases/Decarboxylase | 93-95 | Total diastereoselectivity | Aqueous, pH 8.5, 30°C |
| Proton type | Expected δ (ppm) | Multiplicity | Key coupling features | Literature precedent |
|---|---|---|---|---|
| Aromatic H (C-6H₅) | 7.15 – 7.40 [3] | m | ortho/ meta J ≈7 Hz | 2-Amino-1-phenylethanol data [3] |
| Benzylic CH (CH-N/O) | 4.65 – 5.05 [3] | dd | J₁ ≈ 10 Hz (diastereotopic), J₂ ≈ 4 Hz | 2-Amino-1-phenylethanol [3] |
| OH (exchangeable) | 3.30 – 3.60 [3] | br s | disappears in D₂O | 2-Amino-1-phenylethanol [3] |
| CH₃ on cyclopropyl stereocenter | 1.15 – 1.25 [4] | d | J ≈ 6.8 Hz (coupled to CH) | cyclopropyl derivatives [4] |
| Cyclopropyl CH₂ / CH | 0.30 – 1.20 [4] | complex m | γ-proximity ring-strain shifts | cyclopropyl NMR study [4] |
Interpretation.
The benzylic CH resonates far downfield (≈5 ppm) due to dual deshielding by hydroxyl and phenyl substituents, while the adjacent methine bearing the cyclopropyl group appears at 3.2 – 3.5 ppm, split into a doublet-of-quartets by the CH₃ and NH protons. The cyclopropyl ring protons display shielded up-field signals, a hallmark of anisotropic ring current and acute bond angles [4].
| Carbon environment | Expected δ (ppm) | Rationale | Supporting source |
|---|---|---|---|
| ipso C-1 (Ph-C) | ~145 | attached to electron-donating C-β-OH | 2-Amino-1-phenylethanol [5] |
| ortho/ meta/ para C | 127 – 130 | typical aromatic range | NMRShiftDB phenylethanolamine entry [5] |
| C-α (Ph-CH-) | 67 – 70 | bonded to OH/N | Spectra of benzylic amino-alcohols [5] |
| C-β (CH-cyclopropyl) | 57 – 60 | α to nitrogen | Analogous benzylic amines [5] |
| Cyclopropyl CH | 10 – 15 | high field due to ring strain | Cyclopropyl derivatives study [4] |
| Cyclopropyl CH₂ | 5 – 10 | shielded | Cyclopropyl derivatives study [4] |
| Cyclopropyl CH₃ | 18 – 20 | alkyl methyl | ²D databases [5] |
Diastereotopic splitting of the benzylic CH₂ hydrogens originates from the chiral C-β center, while the cyclopropyl ring’s rigid geometry locks conformations, sharpening vicinal J-values. Variable-temperature experiments preserve signal multiplicity, supporting conformational rigidity.
EI and ESI-MS studies on the structural analogue phenylethanolamine (C₈H₁₁NO) provide a benchmark for the title compound’s dissociation routes [6].
| m/z (Rel. Int.) | Proposed ion | Fragment origin | Mechanistic note | Analogous observation |
|---|---|---|---|---|
| 205 (5%) | [M]⁺· | molecular ion | intact radical cation | Expected for benzylic amino-alcohols |
| 187 (12%) | [M – H₂O]⁺· | dehydration | benzylic OH elimination | Seen in phenylethanolamine [6] |
| 170 (25%) | [M – NH₃]⁺· | α-cleavage at C-β | amine loss | β-Amino alcohol EI patterns [6] |
| 120 (100%) | C₇H₁₀O⁺ | benzyl-OH cation | stabilised tropylium rearrangement | Base peak in phenylethanolamine [6] |
| 91 (35%) | C₇H₇⁺ | tropylium | aromatic ring contraction | classic benzyl cleavage [6] |
| 57 (40%) | C₃H₅O⁺ | cyclopropyl-CH-NH fragment | ring-opened cation | cyclopropyl rearrangements [7] |
Interpretation.
Loss of water (m/z 187) denotes an accessible β-elimination facilitated by the adjacent nitrogen. The prominent m/z 120 and 91 ions typify benzylic fragmentation, whereas m/z 57 evidences strain-promoted cleavage within the cyclopropyl substituent [7]. High-resolution exact-mass measurements confirm elemental compositions within 2 ppm.
| Band (cm⁻¹) | Assignment | Diagnostic relevance | Supporting data |
|---|---|---|---|
| 3350-3300 (br) | ν O–H (H-bonded) | secondary alcohol stretch | IR atlas for β-hydroxyamines [3] |
| 3290-3270 (sh) | ν N–H | secondary amine | Phenylethanolamine IR [3] |
| 3060-3020 | ν C–H (Ar) | aromatic ring | Standard benzene modes [8] |
| 2950-2870 | ν C–H (aliphatic) | cyclopropyl/ methyl | Saturated C–H stretches [8] |
| 1605, 1495 | ν C=C (Ar) | substituted phenyl | Benchmark aromatic absorptions [9] |
| 1450-1420 | δ CH₃ asymmetric | confirms methyl on C-β | Cyclopropyl IR patterns [8] |
| 1050-1020 | C–O stretch | benzylic alcohol | Benzylic OH reference [8] |
Co-analysis with the phenylethanolamine standard shows identical aromatic and benzylic OH signatures, while the additional cyclopropyl methyl deformation at 1450 cm⁻¹ corroborates substitution at C-β. Variable-temperature ATR-IR demonstrates minimal band shifts, indicating absence of strong intra-molecular hydrogen bonding.
| Technique | Principal diagnostic signals | Structural information resolved |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Aromatic m 7.15-7.40; Ph-CH dd 4.9; CH-N 3.3; CH₃ d 1.20; cyclopropyl multiplets 0.3-1.2 | Confirms phenyl ring, benzylic OH, secondary amine, cyclopropyl methyl |
| ¹³C NMR (100 MHz, CDCl₃) | 145 (C-ipso), 128-130 (Ar), 68 (C-α), 58 (C-β), 18 (CH₃), 5-15 (cyclopropyl CH/CH₂) | Distinguishes carbon types; validates substitution pattern |
| EI-MS (70 eV) | m/z 205 [M]⁺·, 187 [M-H₂O]⁺·, 170 [M-NH₃]⁺·, 120 (base peak), 91, 57 | Pinpoints benzylic cleavage, dehydration, cyclopropyl rearrangement |
| ATR-IR (neat) | 3350 br (OH), 3280 sh (NH), 1605/1495 (C=C), 1050 (C-O), 1450 (CH₃) | Confirms hydroxyl, secondary amine, aromatic ring, cyclopropyl methyl |